molecular formula C15H30BrN3O B12576641 1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 557792-77-5

1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12576641
CAS No.: 557792-77-5
M. Wt: 348.32 g/mol
InChI Key: XGBRHAZZQKGTFY-UHFFFAOYSA-N
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Description

1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. The presence of the imidazolium ring and the long alkyl chain in its structure contributes to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the following steps:

    Formation of the Imidazolium Ring: The imidazolium ring is synthesized by reacting an appropriate imidazole derivative with an alkyl halide under basic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the imidazolium compound with an appropriate amine under controlled conditions.

    Addition of the Decyl Chain: The decyl chain is added through a nucleophilic substitution reaction using a decyl halide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazolium compound, such as oxo derivatives, reduced forms, and substituted imidazolium salts.

Scientific Research Applications

1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The imidazolium ring plays a crucial role in stabilizing these interactions, leading to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-2-oxoethyl)-3-(carbamoyloxy)pyridinium
  • N-(2-Amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

1-(2-Amino-2-oxoethyl)-3-decyl-2,3-dihydro-1H-imidazol-1-ium bromide stands out due to its long decyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This unique feature makes it particularly useful in applications requiring amphiphilic properties.

Properties

CAS No.

557792-77-5

Molecular Formula

C15H30BrN3O

Molecular Weight

348.32 g/mol

IUPAC Name

2-(3-decyl-1,2-dihydroimidazol-1-ium-1-yl)acetamide;bromide

InChI

InChI=1S/C15H29N3O.BrH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18(14-17)13-15(16)19;/h11-12H,2-10,13-14H2,1H3,(H2,16,19);1H

InChI Key

XGBRHAZZQKGTFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C[NH+](C=C1)CC(=O)N.[Br-]

Origin of Product

United States

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